Parachlorophenol, Camphorated

Descripción

Historical Context of Scientific Investigation and Evolution of Understanding

Academic Research Trajectories and Foundational Concepts

Academic research on PCPMC has followed several key trajectories, primarily centered on its application in endodontics. A significant area of investigation has been its effectiveness as an intracanal medicament to disinfect the root canal system between dental appointments. nih.govresearchgate.net

Foundational concepts in this research include:

Antimicrobial Spectrum: Researchers have studied the effectiveness of PCPMC against a range of microorganisms, particularly those implicated in endodontic infections like Enterococcus faecalis. nih.gov

Dentin Penetration: The ability of the compound to diffuse into the dentinal tubules, the microscopic channels in dentin, has been a subject of study. luc.edu Autoradiographic studies using radiolabeled components of PCPMC have been employed to visualize and quantify this penetration. luc.edu

Interaction with Other Dental Materials: Research has also explored the compatibility and potential interactions of PCPMC with other materials used in root canal treatment. dentaiddevices.com

A notable study by Avny in 1970 utilized tritium-labeled parachlorophenol to demonstrate its penetration into dentin, reaching the cemento-dentinal junction. luc.edu Later research by the same group in 1973 further investigated the intracanal diffusion of both aqueous and camphorated parachlorophenol. academyofoperativedentistry.com

Compositional Basis and Synergistic Principles in Compound Design

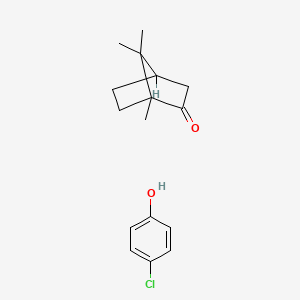

PCPMC is a triturated mixture, meaning it's created by grinding the components together. newdruginfo.com The typical composition consists of not less than 33.0% and not more than 37.0% of parachlorophenol (C₆H₅ClO) and not less than 63.0% and not more than 67.0% of camphor (B46023) (C₁₀H₁₆O). newdruginfo.com The sum of the percentages of parachlorophenol and camphor is specified to be between 97.0% and 103.0%. newdruginfo.com

The design of this compound is based on the principle of synergism, where the combination of the two substances results in enhanced or modified properties compared to the individual components. ontosight.aiacs.org

Parachlorophenol (PCP): This is the primary active antimicrobial agent in the mixture. dentaiddevices.comomegadent.ru It is a phenol (B47542) derivative with a chlorine atom attached to the benzene (B151609) ring. ontosight.ai

Camphor: Camphor serves multiple roles in the compound. It acts as a vehicle and a solvent for parachlorophenol, aiding in its solubilization and penetration. dentaiddevices.comcurresweb.com It is also believed to reduce the irritating effect and toxicity of the pure parachlorophenol by slowing its release. curresweb.comnih.gov Additionally, camphor itself possesses some mild analgesic and antiseptic properties. dentaiddevices.comomegadent.ru

The combination of parachlorophenol's strong antimicrobial action with camphor's role as a vehicle and moderator of toxicity is the foundational synergistic principle behind the design of PCPMC for its historical applications. ontosight.aidentaiddevices.comcurresweb.comnih.gov

Detailed Research Findings

| Study Focus | Key Findings | References |

|---|---|---|

| Composition and Properties | A triturated mixture of 33.0-37.0% parachlorophenol and 63.0-67.0% camphor. The combination aims to enhance antimicrobial activity. | ontosight.ainewdruginfo.com |

| Historical Use in Endodontics | Used as an intracanal medicament for disinfection due to its antimicrobial properties and ability to penetrate dentin without coagulating protein. | researchgate.netrroij.comjaypeedigital.comijdmsrjournal.comluc.edubu.edu |

| Dentin Penetration | Autoradiographic studies with tritium-labeled parachlorophenol showed penetration to the cemento-dentinal junction. | luc.eduacademyofoperativedentistry.com |

| Antimicrobial Efficacy | Effective against various bacteria found in infected root canals, including Enterococcus faecalis. | nih.govresearchgate.netnih.gov |

| Synergistic Action | Camphor acts as a vehicle, solubilizes parachlorophenol, and reduces its irritant effect, while parachlorophenol provides the primary antimicrobial action. | dentaiddevices.comomegadent.rucurresweb.comnih.gov |

| Effect on Macrophages | In a dose-dependent manner, both parachlorophenol and camphorated parachlorophenol were found to suppress nitric oxide production by murine macrophages. | nih.govamanote.com |

Propiedades

Número CAS |

8003-18-7 |

|---|---|

Fórmula molecular |

C16H21ClO2 |

Peso molecular |

280.79 g/mol |

Nombre IUPAC |

4-chlorophenol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O.C6H5ClO/c1-9(2)7-4-5-10(9,3)8(11)6-7;7-5-1-3-6(8)4-2-5/h7H,4-6H2,1-3H3;1-4,8H |

Clave InChI |

GMDACCYEPJRFLD-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2)C)C.C1=CC(=CC=C1O)Cl |

SMILES canónico |

CC1(C2CCC1(C(=O)C2)C)C.C1=CC(=CC=C1O)Cl |

Sinónimos |

camphor paramonochlorophenol camphorated monochlorophenol camphorated monoparachlorophenol camphorated parachlorophenol chlorophenol camphor Walkhoff solution |

Origen del producto |

United States |

Mechanisms of Biological Action at the Molecular and Cellular Level

Fundamental Cellular Interaction Pathways

The broad-spectrum activity of camphorated parachlorophenol is rooted in its fundamental interactions with key cellular components, leading to a cascade of disruptive events.

Disruption of Cytoplasmic Membrane Integrity

The cytoplasmic membrane represents a critical target for camphorated parachlorophenol. As a phenolic compound, it possesses lipophilic characteristics that facilitate its interaction with the lipid bilayer of bacterial and other cells. The bactericidal properties of CPCP are largely attributed to its ability to disintegrate the cytoplasmic membrane. drugbank.com This disruptive action is believed to be initiated by the binding of the compound to both lipids and proteins within the cell membrane, leading to a loss of structural integrity. drugbank.com

This interaction compromises the membrane's function as a selective barrier, leading to the leakage of essential intracellular components, such as ions and metabolites, and ultimately resulting in cell death. The general mechanism for antibacterial chemical compounds often involves damaging cell membranes which are rich in lipids. nih.gov

Protein Denaturation and Enzyme Deactivation

Beyond its effects on the cell membrane, camphorated parachlorophenol is a potent protein denaturant. drugbank.com Proteins and enzymes are crucial for virtually all cellular functions, and their specific three-dimensional structure is paramount to their activity. CPCP disrupts this structure by interfering with the delicate balance of forces that maintain the protein's native conformation, such as hydrogen bonds. ebi.ac.uk This change in shape, known as denaturation, leads to a loss of function. ebi.ac.uk

Specifically, CPCP has been shown to deactivate essential enzymes, including dehydrogenases and oxidases, which are vital for cellular respiration and metabolism. drugbank.com The inactivation of these enzymes disrupts critical metabolic pathways, contributing significantly to the compound's bactericidal effect. The process of enzyme inactivation can occur even before significant conformational changes are detectable, suggesting that the active sites of enzymes may be located in particularly fragile regions of the protein structure. sigmaaldrich.com

Uncoupling of Oxidative Phosphorylation

A major mode of action for chlorophenols, including parachlorophenol, is the uncoupling of oxidative phosphorylation. drugbank.com Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). This process occurs in the inner mitochondrial membrane and involves the creation of a proton gradient.

Uncoupling agents like parachlorophenol are lipophilic, toxic compounds that can diffuse through the mitochondrial membrane. ucl.ac.uk They act as protonophores, transporting protons across the inner mitochondrial membrane and bypassing the ATP synthase enzyme. rsc.orgresearchgate.netnih.gov This dissipates the proton gradient, effectively "uncoupling" the electron transport chain from ATP synthesis. rsc.org As a result, the cell continues to expend energy to generate the proton-motive force, but this energy is lost as heat instead of being captured in the form of ATP. rsc.org This depletion of the primary cellular energy currency disrupts all energy-dependent processes, leading to cell death.

Interactions with Specific Biological Macromolecules and Structures

The biological activity of camphorated parachlorophenol is also defined by its specific interactions with macromolecules and organized cellular structures.

Phospholipid Liposome Interaction Dynamics

While direct and detailed research findings on the specific interaction dynamics between camphorated parachlorophenol and phospholipid liposomes are not extensively documented in the available literature, the physicochemical properties of the compound allow for a theoretical understanding of its behavior. Liposomes, as models for cellular membranes, are composed of a phospholipid bilayer.

Parachlorophenol, as a lipophilic molecule, would be expected to partition into the hydrophobic core of the lipid bilayer. This insertion could disrupt the ordered packing of the phospholipid acyl chains, increasing membrane fluidity and permeability. The polar hydroxyl group of the parachlorophenol molecule would likely orient towards the polar head groups of the phospholipids (B1166683) at the bilayer-water interface. This interaction could alter the surface chemistry and potentially disrupt the hydrogen-bonding network at the membrane surface. scienceopen.com Such disruptions can lead to the destabilization of the bilayer, consistent with the observed membrane-disrupting effects of the compound. researchgate.netnih.gov

Binding Affinities and Molecular Targeting

Parachlorophenol demonstrates the ability to bind to specific biological macromolecules, influencing their function. Research on the bacterium Pseudomonas aeruginosa has shown that chlorinated phenols can function as effector molecules for the NalC transcriptional repressor. These phenols bind reversibly to NalC, which in turn decreases its affinity for its DNA binding site. This leads to the de-repression of the mexAB-oprM operon, which codes for a multidrug resistance efflux pump.

The binding affinity of parachlorophenol and its derivatives to target proteins can be influenced by various factors. Studies on the binding of 4-chlorophenol (B41353) to mouse liver microsomes have indicated that the binding is NADPH-dependent, with a maximal binding of 12.0 nmol/mg of protein and an apparent binding constant of 0.222 mM. This suggests specific interactions with protein targets, likely involving metabolic activation.

| Parameter | Value |

|---|---|

| Maximal Binding | 12.0 nmol/mg protein |

| Apparent Binding Constant (Km) | 0.222 mM |

| Dependency | NADPH |

Influence on Cellular Metabolism and Viability (Mechanistic Studies)

The primary component, parachlorophenol, is understood to function as a mitochondrial uncoupler. This action directly interferes with oxidative phosphorylation, the primary mechanism for ATP synthesis in aerobic organisms. By dissipating the proton gradient across the inner mitochondrial membrane, parachlorophenol disrupts the link between the electron transport chain and ATP synthase. This leads to a decrease in the cellular energy supply, which can trigger a cascade of events leading to cellular dysfunction and death. The energy that would have been used for ATP synthesis is instead released as heat.

Furthermore, CMCP is known to cause damage to the cytoplasmic membrane of bacterial cells. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis. The compound's interaction with cellular proteins results in their denaturation, altering their three-dimensional structure and rendering them non-functional. This includes the deactivation of essential enzymes such as dehydrogenases and oxidases, which are vital for various metabolic pathways tutorchase.com.

Studies have demonstrated that CMCP inhibits the viability and proliferation of human periodontal ligament cells in a dose-dependent manner nih.gov. The cytotoxicity of parachlorophenol has been shown to be greater than its antibacterial activity, indicating a significant impact on eukaryotic cells as well nih.gov. The role of camphor (B46023) in the formulation is debated, with some evidence suggesting it may reduce the toxicity of parachlorophenol, while other studies indicate that camphor itself is cytotoxic and can enhance the toxic effects of the phenolic component tutorchase.comnih.gov.

The antibacterial efficacy of CMCP has been demonstrated against various bacterial species, including Staphylococcus and Streptococcus. Its mechanism of action against these bacteria is attributed to its ability to damage cell membranes, modify proteins, and alter DNA nih.gov.

Detailed Research Findings on Cellular Viability

Numerous studies have investigated the cytotoxic effects of camphorated parachlorophenol on various cell types. These studies often employ colorimetric assays, such as the MTT assay, to quantify cell viability following exposure to the compound. The results consistently demonstrate a dose-dependent reduction in cell survival.

For instance, research on human periodontal ligament cells revealed a significant decrease in viability and proliferation upon treatment with CMCP nih.gov. Similarly, studies on human pulp fibroblasts and L929 cells showed that camphorated parachlorophenol created zones of cell lysis, with the effect being more pronounced on these eukaryotic cells than on bacteria like S. aureus and E. coli nih.gov. Another study quantified the viability of BHK normal fibroblast cell lines after exposure to different concentrations of CMCP, providing concrete data on its cytotoxic profile tutorchase.com.

The following table summarizes findings from a study evaluating the biocompatibility of different intracanal medicaments on a fibroblast cell line, illustrating the dose-dependent cytotoxicity of camphorated parachlorophenol.

| Compound | Concentration (µg/mL) | Cell Viability (%) | Standard Deviation |

|---|---|---|---|

| Camphorated Parachlorophenol | 0.390625 | 101.3 | 5 |

| Camphorated Parachlorophenol | 800 | 27.04 | 3 |

| Calcium Hydroxide (B78521) | 0.390625 | 101.67 | 19 |

| Calcium Hydroxide | 800 | 34.81 | 7 |

| Combination (Ca(OH)2 + CPCP) | 0.390625 | 100.93 | 5 |

| Combination (Ca(OH)2 + CPCP) | 800 | 28.15 | 5 |

Data adapted from an in-vitro biocompatibility study on fibroblast cell lines tutorchase.com.

In Vitro Antimicrobial Efficacy and Comparative Studies

Spectrum of Activity against Prokaryotic Microorganisms

In vitro research has consistently demonstrated the broad-spectrum antibacterial activity of camphorated parachlorophenol against microorganisms commonly implicated in endodontic infections.

Enterococcus faecalis, a notoriously resilient bacterium frequently associated with persistent root canal infections, has been a primary target in the evaluation of CPC's efficacy. researchgate.net Studies have shown that while E. faecalis is often the most resistant microorganism, camphorated parachlorophenol demonstrates significant antibacterial action against it. semanticscholar.org For instance, one study found that a combination of calcium hydroxide (B78521) and CPC was effective in eliminating E. faecalis. ekb.eg However, another investigation reported that E. faecalis exhibited the highest minimum inhibitory concentration (MIC) for paramonochlorophenol compared to other tested microbes. scielo.br

Research has also extensively documented the high susceptibility of Staphylococcus and Streptococcus species to camphorated parachlorophenol. scientific.netresearchgate.net One study found that various species, including Staphylococcus epidermidis, Staphylococcus warneri, Staphylococcus saprophyticus, Staphylococcus haemolyticus, Staphylococcus cohnii, Staphylococcus hominis, and Streptococcus salivarius, were highly susceptible to both 50% and 75% concentrations of camphorated parachlorophenol. scientific.net In fact, the study reported 100% high susceptibility for all tested Staphylococcus and Streptococcus genera. scientific.net Another study confirmed the antimicrobial action of CPC against Staphylococcus aureus. researchgate.net

| Bacterium | Susceptibility Finding | Reference |

|---|---|---|

| Enterococcus faecalis | Resistant, but susceptible to combinations with other agents like calcium hydroxide. | ekb.egsemanticscholar.org |

| Staphylococcus aureus | Susceptible. | semanticscholar.orgresearchgate.net |

| Staphylococcus epidermidis | Highly susceptible. | scientific.net |

| Staphylococcus warneri | Highly susceptible. | scientific.net |

| Staphylococcus saprophyticus | Highly susceptible. | scientific.net |

| Staphylococcus haemolyticus | Highly susceptible. | scientific.net |

| Staphylococcus cohnii | Highly susceptible. | scientific.net |

| Staphylococcus hominis | Highly susceptible. | scientific.net |

| Streptococcus salivarius | Highly susceptible. | scientific.net |

Numerous in vitro studies have compared the antimicrobial efficacy of camphorated parachlorophenol with other commonly used endodontic medicaments.

In a laboratory evaluation using the agar (B569324) diffusion test, camphorated paramonochlorophenol demonstrated larger zones of bacterial inhibition against all tested strains compared to chlorhexidine (B1668724) and calcium hydroxide. nih.gov Another study found that a combination of calcium hydroxide and camphorated parachlorophenol exhibited the strongest antibacterial effect among ten tested materials. nih.gov

When compared to formocresol and eugenol (B1671780), one study found that formocresol produced the widest zone of inhibition, followed by eugenol, with camphorated parachlorophenol showing the narrowest zone. koreascience.kr However, all three were effective antimicrobial agents within the root canal. koreascience.kr

In a comparison with chlorhexidine, one study reported that the minimum inhibitory concentration (MIC) of paramonochlorophenol was higher than that of chlorhexidine for the tested microorganisms, suggesting chlorhexidine may be more potent at lower concentrations. scielo.br Conversely, a different study using an agar diffusion test concluded that sodium hypochlorite (B82951) gel was significantly more effective against all bacterial strains than chlorhexidine gel. semanticscholar.org

A study comparing camphorated-and-mentholated chlorophenol (ChKM) with other medicaments found that 2% chlorhexidine gel and 1% chlorhexidine powder were as effective as ChKM against E. faecalis. nih.gov

| Camphorated Parachlorophenol vs. | Comparative Finding | Reference |

|---|---|---|

| Chlorhexidine and Calcium Hydroxide | CPC showed larger zones of inhibition. | nih.gov |

| Formocresol and Eugenol | Formocresol and eugenol showed wider zones of inhibition. | koreascience.kr |

| Chlorhexidine (MIC) | Chlorhexidine had a lower MIC, indicating higher potency at lower concentrations. | scielo.br |

| Chlorhexidine Gel (2%) and Powder (1%) | Equally effective against E. faecalis. | nih.gov |

| Calcium Hydroxide Combinations | Combination with CPC showed strongest antibacterial effect. | nih.gov |

Antifungal Activity Research (In Vitro)

In addition to its antibacterial properties, the antifungal activity of camphorated parachlorophenol has also been investigated, particularly against Candida albicans, a yeast sometimes implicated in persistent endodontic infections.

One study evaluating the antimicrobial potential of camphorated paramonochlorophenol (CMCP) against several microorganisms, including C. albicans, found that CMCP produced a zone of inhibition of 8.71 mm. researchgate.net Another study showed that camphorated paramonochlorophenol was the most effective medicament against C. albicans when compared to a paste of calcium hydroxide and CMCP. scielo.br However, a different in vitro study reported that CMCP was the least effective medicament against C. albicans when not in direct contact with the microorganisms. scielo.br

Methodological Approaches in Antimicrobial Evaluation

The in vitro antimicrobial efficacy of camphorated parachlorophenol is commonly assessed using several established laboratory techniques. These methods provide quantitative and qualitative data on the compound's ability to inhibit or kill microorganisms.

The agar diffusion test is a widely used method to evaluate the antimicrobial activity of substances. nih.govscispace.com In this technique, a petri dish containing a solid nutrient agar is inoculated with a specific microorganism. scispace.com Wells are then created in the agar and filled with the antimicrobial agent being tested. scispace.com The agent diffuses through the agar, and if it is effective against the microorganism, a clear zone of inhibition will appear around the well where bacterial growth is prevented. scispace.com The diameter of this zone is measured to quantify the antimicrobial activity. scientific.net Several studies have employed this method to demonstrate the inhibitory effects of camphorated parachlorophenol against various bacteria. researchgate.netnih.govnih.gov

The well-diffusion method is a specific type of agar diffusion technique. scientific.net It involves creating wells in an agar plate that has been uniformly seeded with a test microorganism. scientific.net The substance to be tested, in this case, camphorated parachlorophenol, is then placed into these wells. scientific.net After an incubation period, the diameter of the zone of inhibition surrounding the well is measured to determine the antimicrobial efficacy. scientific.net This method was utilized in a study to assess the inhibitory effect of 50% and 75% camphorated parachlorophenol on various Staphylococcus and Streptococcus species. scientific.net

Minimum Inhibitory Concentration (MIC) Determinations

The in vitro efficacy of camphorated parachlorophenol (CPC) and its primary active component, parachlorophenol (PCP), has been evaluated against a variety of microorganisms, particularly those implicated in endodontic infections. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter in these assessments.

Research has demonstrated the antimicrobial activity of these compounds, although direct comparisons of MIC values can be complex due to variations in experimental methodologies, such as the specific formulation of the tested agent and the microbial strains used.

Detailed Research Findings

Studies have determined the MIC of parachlorophenol (referred to as paramonochlorophenol or PMC in some studies) against a range of oral pathogens. One comprehensive study established the MIC for several bacterial species using an agar dilution method. The results indicated that Enterococcus faecalis was the most resistant species tested, with an MIC of 213.33 µg/mL. scielo.brscispace.com In contrast, Escherichia coli showed the highest susceptibility to parachlorophenol. scielo.brscispace.com For anaerobic bacteria, such as Porphyromonas and Prevotella species, the MIC values were generally intermediate. scielo.br

Another investigation focused on the antimicrobial activity of camphorated paramonochlorophenol (CPMC) against specific anaerobic bacteria. Using a broth dilution technique, the MIC and minimum bactericidal concentration (MBC) were determined. The findings showed that Clostridium perfringens and Bacteroides fragilis were the most resistant to CPMC among the tested anaerobes. researchgate.net

Furthermore, a comparative study evaluated a chlorophenol-camphor-menthol (CCM) preparation against ten potential oral pathogenic bacterial species. The MIC for this formulation was found to be in the range of 0.5 to 2.0 mg/mL. nih.gov

In some studies, the antimicrobial effect is reported through zones of inhibition rather than MIC values. For instance, one study observed that 50% and 75% concentrations of camphorated parachlorophenol were highly effective against several species of Staphylococcus and Streptococcus. scientific.net The same study noted that all tested staphylococcal and streptococcal species were highly susceptible to these concentrations. scientific.net

The data from these studies are summarized in the tables below, providing a comparative look at the antimicrobial spectrum of parachlorophenol and its camphorated formulations.

Interactive Data Tables

Table 1: Minimum Inhibitory Concentration (MIC) of Parachlorophenol (PMC) against Various Microorganisms

| Microorganism | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 186.67 |

| Staphylococcus aureus | 170.00 |

| Candida albicans | 46.67 |

| Porphyromonas gingivalis | 194.17 |

| Porphyromonas endodontalis | 194.17 |

| Prevotella melaninogenica | 194.17 |

| Prevotella intermedia | 194.17 |

| Enterococcus faecalis | 213.33 |

| Escherichia coli | 93.33 |

| Prevotella denticola | 174.76 |

Source: scielo.brscispace.com

Table 2: Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations of Camphorated Parachlorophenol (CPMC) against Anaerobic Bacteria

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Fusobacterium nucleatum | 340.00 | 680.00 |

| Prevotella nigrescens | 85.00 | 340.00 |

| Clostridium perfringens | 680.00 | 680.00 |

| Bacteroides fragilis | 680.00 | 680.00 |

Source: researchgate.net

Cellular and Tissue Response Investigations in Vitro and Ex Vivo Models

Cytotoxicity Assessments in Cell Cultures

The toxicity of camphorated parachlorophenol has been a subject of multiple cell culture-based studies to determine its impact at a cellular level.

Table 1: Cytotoxicity of Camphorated Parachlorophenol and Related Compounds on Rat Dental Pulp Cells

| Compound | Observation |

|---|---|

| Phenol (B47542) | Exhibited concentration-dependent cytotoxicity. |

| Parachlorophenol | Exhibited concentration-dependent cytotoxicity. |

| Camphor (B46023) | Showed inherent cytotoxicity. |

| Camphorated Phenol | Addition of camphor increased the toxicity of phenol. |

Note: This table summarizes the qualitative findings on the cytotoxicity of the tested compounds.

Studies on the murine macrophage cell line RAW264.7 have been instrumental in understanding the immunomodulatory effects of camphorated parachlorophenol. Research has shown that both parachlorophenol (PCP) and camphorated parachlorophenol (CMCP) can diminish the phagocytic activities of these immune cells nih.gov. The investigation revealed that the phagocytosis of Actinobacillus actinomycetemcomitans by RAW264.7 cells was significantly reduced in a dose-dependent manner after treatment with either PCP or CMCP nih.gov. Even pre-activation of the cells with bacterial lipopolysaccharide did not fully restore their phagocytic capabilities nih.gov.

Modulation of Cellular Functions

Beyond direct cytotoxicity, camphorated parachlorophenol has been shown to modulate specific cellular functions, particularly those of immune cells like macrophages.

The ability of macrophages to adhere to surfaces is a critical first step in processes like phagocytosis and antigen presentation. Studies have demonstrated that camphorated parachlorophenol significantly impairs the adherence capacity of macrophages. In one study using the murine macrophage cell line RAW264.7, the adherence of cells treated with parachlorophenol or camphorated parachlorophenol to plastic surfaces was markedly lower than that of untreated cells nih.gov. Another investigation using inflammatory macrophages from Wistar rats confirmed these findings, showing a significant decrease in the substrate adherence capacity of these cells after exposure to parachlorophenol and camphorated parachlorophenol nih.gov. This inhibition of macrophage function could potentially modulate immune and inflammatory responses in periapical tissues nih.gov.

Nitric oxide (NO) is a key signaling and effector molecule in the immune system, produced by macrophages during an inflammatory response. Research on the RAW264.7 macrophage cell line has investigated the effect of camphorated parachlorophenol on NO production. The findings indicate that both parachlorophenol and camphorated parachlorophenol suppress the production of nitric oxide by these murine macrophages in a dose-dependent fashion nih.govjst.go.jp. In the study, cells were treated with the compounds and subsequently stimulated with recombinant mouse IFN-gamma or bacterial lipopolysaccharide (LPS) to induce NO production. The results showed that higher concentrations of PCP and CMCP (diluted at 10⁻¹) suppressed NO production, while lower concentrations (10⁻³) did not, highlighting a dose-dependent inhibitory effect nih.gov.

Table 2: Effect of Camphorated Parachlorophenol on Macrophage Functions

| Cellular Function | Cell Line | Effect of Camphorated Parachlorophenol |

|---|---|---|

| Phagocytosis | RAW264.7 | Significantly reduced in a dose-dependent manner. |

| Adherence Capacity | RAW264.7 & Wistar Rat Macrophages | Significantly decreased. |

Biocompatibility Principles in Material Science (In Vitro/Ex Vivo Contexts)

The biocompatibility of a material is a measure of its ability to perform with an appropriate host response in a specific application. In the context of dental materials, in vitro and ex vivo studies are crucial for initial biocompatibility screening. The research on camphorated parachlorophenol demonstrates its cytotoxic effects on various cell types, which is a key consideration in its biocompatibility profile nih.govekb.egnih.gov.

Studies on human periodontal ligament cells have shown that camphorated parachlorophenol inhibits cell viability and proliferation in a dose-dependent manner nih.gov. This suggests that the use of CMCP in a root canal could potentially cause damage to the surrounding periodontium nih.gov. These findings underscore the importance of considering the cytotoxic potential of such materials, as it may not be advisable to use them in proximity to tissues where regeneration or new attachment is desired nih.gov. The cytotoxicity demonstrated in dental pulp cells further contributes to the understanding of its biocompatibility, indicating that despite its intended antiseptic function, it can have detrimental effects on local cell populations nih.govui.ac.id. The low biocompatibility of camphorated parachlorophenol is attributed to the fact that both parachlorophenol and camphor can disrupt cell membranes by binding to proteins and lipids, leading to inflammatory reactions and cell death ekb.eg.

Advanced Analytical and Computational Research Methodologies

Spectroscopic Analysis of Interactions and Conformational Changes

Spectroscopic techniques are pivotal in elucidating the molecular structure and interactions between parachlorophenol and camphor (B46023). These methods offer a non-destructive means to probe the chemical environment and conformational dynamics of the constituent molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interaction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structure and interactions in solution. While specific NMR studies detailing the molecular interactions between parachlorophenol and camphor are not extensively documented in publicly available literature, the principles of NMR suggest its utility in this area. A hypothetical study could utilize ¹H and ¹³C NMR to observe chemical shift changes upon mixing the two components, which would indicate alterations in the electronic environments of the nuclei and suggest specific intermolecular interactions, such as hydrogen bonding between the hydroxyl group of parachlorophenol and the carbonyl group of camphor. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could further elucidate the spatial proximity of protons from the different molecules, providing direct evidence of their association and the conformation of the resulting complex.

Differential Scanning Calorimetry (DSC) for Thermotropic Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is widely used to study the thermal properties of materials, including melting points, glass transitions, and phase changes. In the context of camphorated parachlorophenol, DSC could be employed to investigate the thermotropic behavior of the mixture. By analyzing the DSC thermograms, one could determine how the presence of camphor affects the melting point and other phase transitions of parachlorophenol, and vice versa. This information would be valuable in understanding the physical state of the mixture at different temperatures and could provide insights into the nature of the interaction between the two components, for instance, whether they form a eutectic mixture or a solid solution.

Radiotracer Techniques for Compound Distribution and Permeation

Radiotracer techniques, which involve labeling a compound with a radioactive isotope, are instrumental in tracking the movement and distribution of substances within biological systems. These methods have been applied to study the penetration of camphorated parachlorophenol into dental tissues.

Autoradiographic Studies of Dentinal Tubule Penetration

Autoradiography has been employed to visualize the penetration of camphorated parachlorophenol into dentinal tubules. In these studies, one of the components, typically parachlorophenol, is labeled with a radioactive isotope such as tritium (B154650) (³H). The labeled compound is then applied to tooth samples, and after a specific period, the teeth are sectioned and placed in contact with photographic film. The radiation from the tritium exposes the film, creating an image that reveals the distribution of the parachlorophenol within the dentin.

One study utilized tritium-labeled parachlorophenol to investigate its penetration into the dentinal tubules of endodontically-treated teeth. luc.edu The research aimed to determine the ability of camphorated parachlorophenol to penetrate these tubules, which can harbor microorganisms. luc.edu Another study also used autoradiography to examine the intracanal diffusion of both aqueous and camphorated parachlorophenol. nih.gov

Quantitative Assessment of Diffusion Dynamics

Beyond qualitative visualization, radiotracer studies can also provide quantitative data on diffusion dynamics. By measuring the radioactivity in different sections of the tooth at various time points, researchers can quantify the extent and rate of penetration. This data is crucial for understanding how effectively the compound can reach target sites within the tooth structure. For instance, studies have compared the penetration depth of aqueous parachlorophenol with that of its camphorated form, revealing differences in their diffusion characteristics. luc.edu

| Parameter | Aqueous Parachlorophenol | Camphorated Parachlorophenol | Reference |

| Penetration Depth | Deeper penetration observed | Less penetration compared to aqueous form | luc.edu |

| Carrier | Water | Camphor | luc.edu |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers a powerful avenue for investigating the properties of camphorated parachlorophenol at the molecular level. While specific computational studies on the parachlorophenol-camphor complex are not widely reported, the methodologies of this field are well-suited to explore their interaction.

Computational approaches, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, could be used to model the interaction between parachlorophenol and camphor. DFT calculations can predict the optimized geometry of the complex, the binding energy, and the nature of the intermolecular forces, such as hydrogen bonds and van der Waals interactions. MD simulations could then be used to study the dynamic behavior of the complex in a relevant environment, such as in solution or at an interface with a biological membrane, providing insights into its stability and conformational flexibility over time. These computational methods can complement experimental data and provide a more complete understanding of the chemical and physical properties of camphorated parachlorophenol.

Density Functional Theory (DFT) for Adsorption Mechanisms

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In environmental and materials science, DFT is instrumental in elucidating the mechanisms of how molecules like parachlorophenol adsorb onto the surfaces of various materials. These calculations can predict the most stable adsorption configurations, the strength of the interaction, and the nature of the chemical bonding involved.

Research combining DFT and MD simulations has been used to clarify the adsorption characteristics of parachlorophenol on materials like sepiolite (B1149698) clay. researchgate.netmdpi.com DFT calculations reveal crucial details about electronic properties, structural deformation upon adsorption, and adsorption energetics. mdpi.com For instance, studies show that parachlorophenol's adsorption can be influenced by steric and electrical hindrances due to its chlorine atom. mdpi.com The chlorine atom's electron-withdrawing nature can reduce the reactivity of the molecule's hydroxyl group, thereby affecting its ability to form strong hydrogen bonds with adsorbent surfaces. mdpi.com

DFT calculations provide quantitative data on adsorption energy (Eads), which indicates the thermodynamic favorability of the adsorption process. A more negative Eads value suggests a more stable and favorable adsorption. For parachlorophenol on sepiolite, the adsorption energy has been calculated to be -317.53 kcal/mol. mdpi.comresearchgate.net This method also allows for the calculation of deformation energy (Edef), which is the energy required to change the molecule's conformation to fit onto the adsorbent surface. Parachlorophenol exhibits a significant deformation energy of 102.33 kcal/mol when interacting with sepiolite, indicating a less than optimal alignment with the surface. mdpi.comresearchgate.net

Furthermore, DFT is employed to study the adsorption of chlorophenols on other surfaces, such as modified ZnO monolayers, to understand their potential as catalysts or sensors. mdpi.com These studies calculate adsorption energies to determine the strength of the interaction and analyze charge transfer between the molecule and the surface to understand the bonding mechanism. doi.org

| Adsorbent Surface | Adsorption Energy (Eads) | Deformation Energy (Edef) | Key Findings |

|---|---|---|---|

| Sepiolite Clay | -317.53 kcal/mol | 102.33 kcal/mol | Reduced thermodynamic affinity due to steric hindrance from the chlorine atom. mdpi.comresearchgate.net |

| Phosphorus-doped Polypyrrole | -0.669 eV | Not Reported | Adsorption occurs via electron density transfer between the molecule and adsorbent. iau.ir |

| TiOx loaded on Biochar | -1.76 eV (for O2 adsorption) | Not Reported | DFT showed that TiOx loading facilitates O2 adsorption, a key step in the photocatalytic degradation of chlorinated phenols. doi.org |

Molecular Dynamics Simulations and Modeling

Molecular Dynamics (MD) simulations offer a complementary approach to DFT by modeling the physical movements of atoms and molecules over time. drexel.edu This technique allows researchers to observe the dynamic behavior of parachlorophenol in various environments, providing insights into its interactions, diffusion, and conformational changes. MD is particularly useful for understanding how molecules behave in solution and at interfaces. mdpi.com

In the context of parachlorophenol, MD simulations have been integrated with DFT to study its adsorption onto surfaces like sepiolite. mdpi.com These simulations can reveal the orientation and configuration of the adsorbed molecules. For parachlorophenol, MD studies have shown that it tends to adopt a disordered adsorption configuration on the sepiolite surface, relying more on weaker van der Waals forces for attachment. mdpi.comresearchgate.net This is in contrast to other molecules like phenol (B47542), which can form more ordered layers. mdpi.com

MD simulations are also essential for designing and understanding nanocomposites for environmental remediation. rsc.org For example, simulations can predict the optimal structure of magnetic nanocomposites used to adsorb pollutants like parachlorophenol from water. mdpi.com By modeling the interactions between the pollutant, the adsorbent material (such as carbon nanotubes or graphene oxide), and the solvent, researchers can optimize the adsorbent's design for maximum efficiency. mdpi.com The simulations can provide data on interaction energies, which quantify the strength of the forces between the parachlorophenol molecules and the adsorbent.

| System Studied | Simulation Focus | Key Findings |

|---|---|---|

| Parachlorophenol on Sepiolite Clay | Adsorption Configuration | Revealed a disordered adsorption layer, indicating weaker interactions and less efficient use of adsorbent sites compared to phenol. mdpi.comresearchgate.net |

| General Pollutant Adsorption | Adsorbent Design | MD simulations help predict optimal structural matches between adsorbent pores (e.g., in carbon nanotubes) and the size of pollutant molecules. mdpi.com |

| Biomolecule-Solvent Interactions | Conformational Stability | Provides insights into root mean square deviations (RMSD) and radius of gyration (RG) to understand how the molecular structure is affected by its environment. mdpi.com |

Environmental Behavior and Degradation of Constituent Compounds

Biodegradation Pathways and Kinetics of Chlorophenol and Camphor (B46023)

Biodegradation is a primary mechanism for the natural attenuation of parachlorophenol and camphor in the environment. This process is mediated by microorganisms that utilize these compounds as a source of carbon and energy.

Parachlorophenol (4-chlorophenol):

The bacterial degradation of 4-chlorophenol (B41353) (4-CP) predominantly proceeds through two main pathways: the catechol pathway and the hydroquinone (B1673460) pathway. nih.govoup.com

Catechol Pathway: In this pathway, 4-CP is first converted to 4-chlorocatechol (B124253) (4-CC) by the enzyme 4-CP-2-monooxygenase. nih.gov The aromatic ring of 4-CC is then cleaved, either through a modified ortho-ring cleavage to form 3-chloromuconate or a meta-ring cleavage. nih.gov Subsequent enzymatic reactions lead to the removal of the chlorine atom and the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov

Hydroquinone Pathway: Alternatively, some bacteria degrade 4-CP via a hydroquinone pathway. oup.comoup.com This pathway is also utilized by certain strains for the degradation of other para-substituted phenols. oup.comoup.com

The kinetics of 4-CP biodegradation can be influenced by various factors, including the concentration of the substrate and the microbial population present. In some cases, the degradation follows the Haldane kinetics model, which accounts for substrate inhibition at high concentrations. psecommunity.orgproquest.com Studies using Pseudomonas putida have determined kinetic parameters such as the maximum specific growth rate, the half-saturation constant, and the self-inhibition constant for phenol (B47542) and 4-CP. psecommunity.orgproquest.com For instance, one study found the maximum specific growth rate of P. putida on phenol to be 0.512 h⁻¹, with a half-saturation constant of 78.38 mg/L and a self-inhibition constant of 228.5 mg/L. proquest.com

Camphor:

The biodegradation of camphor is well-studied, particularly in the bacterium Pseudomonas putida, which carries the CAM plasmid containing the genes for camphor degradation. atlasofscience.orgethz.ch The degradation of both (+)-camphor and (-)-camphor (B167293) enantiomers is initiated by a cytochrome P450 monooxygenase. atlasofscience.orgresearchgate.netresearchgate.net

The pathway involves the following key steps:

Hydroxylation of camphor by cytochrome P450 monooxygenase. ethz.chresearchgate.net

Oxidation of the resulting hydroxycamphor by exo-hydroxycamphor dehydrogenase to form a diketocamphane. atlasofscience.orgresearchgate.net

The diketocamphane undergoes ring cleavage facilitated by diketocamphane monooxygenases. atlasofscience.orgresearchgate.net

The resulting intermediates are further metabolized into short-chain aliphatic molecules, such as succinyl-CoA and acetyl-CoA, which can then enter the central metabolic pathways like the TCA cycle. atlasofscience.org

The regulation of the camphor degradation pathway is complex, involving induction by the substrate and its intermediates. nih.gov This ensures that the necessary enzymes are synthesized when camphor is present in the environment.

| Compound | Key Degradation Pathway | Primary Microorganism(s) | Key Enzymes | End Products |

|---|---|---|---|---|

| Parachlorophenol | Catechol Pathway, Hydroquinone Pathway | Pseudomonas sp., Stenotrophomonas sp., Mixed microbial cultures | 4-CP-2-monooxygenase, Catechol-1,2-dioxygenase | TCA Cycle Intermediates, CO₂, H₂O, Cl⁻ |

| Camphor | CAM Plasmid Pathway | Pseudomonas putida | Cytochrome P450 monooxygenase, exo-hydroxycamphor dehydrogenase, Diketocamphane monooxygenases | Succinyl-CoA, Acetyl-CoA, CO₂ |

Environmental Mobility and Persistence in Various Matrices

The persistence and mobility of parachlorophenol and camphor in the environment are influenced by their chemical structure and their interaction with different environmental matrices such as soil, water, and sediment.

Parachlorophenol:

Chlorophenols are known for their environmental persistence, which is largely attributed to the presence of chlorine atoms on the benzene (B151609) ring. researchgate.netnih.gov The carbon-chlorine bond is strong, making the molecule resistant to degradation. researchgate.net The number and position of chlorine substituents affect the compound's solubility and recalcitrance. ablesci.com

Soil and Sediment: Parachlorophenol can adsorb to soil and sediment particles, which can reduce its mobility but also its bioavailability for microbial degradation. The extent of sorption is dependent on factors like soil organic matter content and pH. oregonstate.edu

Water: Due to their use in various industrial applications, chlorophenols can contaminate both surface water and groundwater. nih.gov Their persistence in aquatic environments poses a risk to aquatic organisms. nih.govablesci.com Studies have shown that chlorophenols can be transported in groundwater, potentially contaminating drinking water sources. nih.govresearchgate.net

Camphor:

While natural camphor is readily metabolized by many soil bacteria, some synthetic derivatives, such as 4-methylbenzylidene camphor (4-MBC) used in personal care products, have been identified as persistent contaminants in aquatic environments. ethz.chmdpi.com

Water and Wastewater: Camphor and its derivatives can enter aquatic systems through wastewater effluent. mdpi.com Studies on 4-MBC have shown that it has low biodegradability and is not efficiently removed by conventional wastewater treatment processes. mdpi.com

Adsorption to Microplastics: Research has indicated that camphor derivatives like 4-MBC can adsorb onto microplastic fibers in aquatic environments. mdpi.comscilit.com This interaction can influence their transport and fate, with microplastics acting as vectors for these persistent organic pollutants. mdpi.comscilit.com

| Compound | Environmental Matrix | Mobility | Persistence Factors |

|---|---|---|---|

| Parachlorophenol | Soil, Groundwater, Surface Water | Moderate to High in water, Lower in soil with high organic matter | Strong Carbon-Chlorine bond, Resistance to degradation |

| Camphor | Soil, Water, Sediment | Natural camphor is less persistent. Derivatives (e.g., 4-MBC) can be mobile and persistent. | Readily metabolized by soil bacteria (natural camphor). Low biodegradability of some synthetic derivatives. Adsorption to microplastics. |

Advanced Remediation Strategies (Theoretical and Experimental)

Due to the persistence and potential toxicity of parachlorophenol, various advanced remediation strategies have been developed and investigated to clean up contaminated sites.

For Parachlorophenol:

Advanced Oxidation Processes (AOPs): AOPs are effective in degrading recalcitrant organic compounds like chlorophenols. ablesci.com These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize the pollutants.

Electro-Fenton Method: This process has been shown to be effective for the degradation of various chlorophenols. nih.gov It involves the electrochemical generation of hydrogen peroxide and the use of iron ions as a catalyst to produce hydroxyl radicals. nih.gov

Photocatalysis: This involves the use of a semiconductor catalyst (like TiO₂) and a light source to generate reactive oxygen species for degradation.

Bioremediation: This strategy utilizes the metabolic capabilities of microorganisms to degrade contaminants.

Biofilm Reactors: Sequencing Batch Biofilm Reactors (SBBR) have demonstrated high removal efficiencies (around 99%) for both phenol and 2-chlorophenol (B165306) from contaminated groundwater. nih.gov The biofilm provides a robust environment for the degrading microorganisms.

Enhanced Bioremediation: This can involve the addition of nutrients or specific microbial strains to accelerate the degradation process in contaminated soil or water. mdpi.com Using alternative carbon sources, such as sludge fermentation broth, can promote the growth of chlorophenol-degrading bacteria. mdpi.com

In Situ Chemical Reduction: This approach involves the use of reducing agents to dehalogenate chlorinated compounds. The use of single-atom nickel with single-walled carbon nanotubes has been explored for the hydrodechlorination of chlorophenols. acs.org

For Camphor:

Remediation of camphor itself is less of a focus due to its relatively rapid biodegradation in natural environments. ethz.ch However, for sites heavily contaminated, bioremediation strategies leveraging camphor-degrading bacteria like Pseudomonas putida would be the most direct approach. For more persistent camphor derivatives, the strategies would be similar to those for other persistent organic pollutants, including:

Bioremediation: Isolating and applying microbial consortia capable of degrading these specific derivatives.

Activated Carbon Adsorption: A common method for removing organic contaminants from water. epa.gov

In Situ Thermal Treatment: This can destroy or volatilize organic chemicals in soil and groundwater for subsequent capture and treatment. epa.gov

General remediation technologies applicable to sites contaminated with both compounds include excavation, soil vapor extraction, and monitored natural attenuation. epa.gov The selection of the most appropriate strategy depends on site-specific characteristics, contaminant concentrations, and remediation goals. pdhonline.com

Future Directions in Pcpmc Academic Research

Exploration of Unidentified Mechanisms of Action

While the general antiseptic properties of PCPC are well-established, a complete understanding of its molecular mechanisms of action remains to be fully elucidated. Future research will likely focus on several key areas to unravel the complex interplay between parachlorophenol and camphor (B46023) at the cellular and subcellular levels.

A primary mode of action for chlorophenols is the uncoupling of oxidative phosphorylation drugbank.com. However, the precise molecular targets within the electron transport chain and the extent to which camphor modulates this activity in the PCPC composite are not fully understood. Further investigation into the specific protein interactions and conformational changes induced by PCPC could provide a more detailed picture of its bioenergetic effects.

Studies have shown that PCPC can significantly decrease the substrate adherence capacity of inflammatory macrophages, suggesting it may modulate immune and inflammatory responses in periapical tissues nih.gov. The specific signaling pathways and cell surface receptors affected by PCPC that lead to this inhibition of macrophage function are yet to be identified. Research focusing on the immunomodulatory effects of PCPC could reveal novel therapeutic applications.

The cytotoxic effects of PCPC on various cell types, including human periodontal ligament cells and dental pulp cells, have been documented nih.govnih.gov. However, the downstream cellular cascades leading to apoptosis or necrosis are not fully characterized. Investigating the activation of caspases, the release of cytochrome c, and other markers of programmed cell death could provide valuable insights into its cytotoxic mechanisms.

Development of Novel Research Methodologies

Advancements in analytical and biological research methodologies will be instrumental in deepening our understanding of PCPC. The development and application of novel techniques will enable more precise and sensitive investigations into its physicochemical properties and biological activities.

High-Performance Liquid Chromatography (HPLC) and mass spectrometry are powerful tools for the analysis of parachlorophenol and its derivatives acs.org. Future research could focus on developing and validating novel HPLC methods specifically for the simultaneous quantification of parachlorophenol and camphor in biological matrices. This would allow for more accurate pharmacokinetic and pharmacodynamic studies. The use of advanced techniques like mass spectrometry imaging could also provide spatial information on the distribution of PCPC within tissues 888chem.com.

The use of in vitro models, such as infected dentin models, has been valuable in studying the antimicrobial efficacy of endodontic medicaments rde.ac. Future research could involve the development of more complex, three-dimensional organoid models that better mimic the in vivo environment of the root canal system. These models could provide a more accurate platform for assessing the efficacy and cytotoxicity of PCPC and its analogues. Additionally, molecular techniques like polymerase chain reaction (PCR) can be employed to evaluate the survival of specific microorganisms within these models rde.ac.

Theoretical Design of Analogues with Modified Biological Profiles

The theoretical design and synthesis of novel analogues of parachlorophenol and camphor offer a promising avenue for developing compounds with improved biological profiles, such as enhanced antimicrobial activity and reduced cytotoxicity. This approach involves leveraging computational tools and a deep understanding of structure-activity relationships (SAR).

In silico structure-based drug design and pharmacophore modeling can be employed to identify the key structural features responsible for the biological activity of PCPC researchgate.net. By creating computational models of target enzymes or receptors, researchers can virtually screen libraries of novel analogues to predict their binding affinity and potential efficacy. This rational design approach can significantly streamline the drug discovery process.

The synthesis of novel derivatives of the active components of PCPC allows for the systematic exploration of SAR nih.govmdpi.comnih.govfrontiersin.orgmdpi.comfrontiersin.org. By modifying the functional groups on the parachlorophenol or camphor scaffold, it is possible to tune the compound's physicochemical properties and biological activity. For instance, the introduction of different substituents on the phenyl ring of parachlorophenol can influence its protein tyrosine kinase inhibitory activity nih.gov. Similarly, the synthesis of new camphor derivatives can lead to compounds with enhanced growth inhibitory potential against drug-resistant pathogens slideshare.net.

The following table provides examples of how modifications to the core structures of parachlorophenol and camphor could potentially alter their biological profiles:

| Compound | Modification | Potential Change in Biological Profile |

| Parachlorophenol | Introduction of additional halogen atoms | Increased antimicrobial activity |

| Parachlorophenol | Addition of bulky alkyl groups | Altered membrane permeability and cytotoxicity |

| Camphor | Modification of the ketone group | Changes in metabolic stability and receptor binding |

| Camphor | Introduction of hydrophilic moieties | Increased aqueous solubility and modified bioavailability |

Q & A

Q. What is the pharmacological basis for using camphorated parachlorophenol (CPC) as an intracanal medicament in endodontics?

CPC combines parachlorophenol (a chlorinated phenolic antiseptic) and camphor (a terpenoid). Parachlorophenol disrupts microbial cell membranes via lipid peroxidation and enzyme inhibition, while camphor enhances solubility and modulates irritation . Methodologically, researchers should assess antimicrobial efficacy using in vitro biofilm models (e.g., Enterococcus faecalis biofilms on dentin slabs) and compare zone-of-inhibition assays with clinical isolates .

Q. How can researchers standardize the preparation of CPC for reproducible experimental outcomes?

The USP 36 specifies CPC must contain 33–37% parachlorophenol and 63–67% camphor by weight . For lab-scale preparation, use precise gravimetric mixing under inert conditions to prevent oxidation. Analytical validation via proton magnetic resonance (PMR) is recommended, with camphor peaks at δ 0.8–1.2 ppm (gem-dimethyl groups) and parachlorophenol aromatic protons at δ 6.8–7.2 ppm .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating CPC’s cytotoxic effects versus its antimicrobial efficacy?

Use a dual-chamber in vitro model: (1) Antimicrobial activity: Test against polymicrobial root canal biofilms using confocal microscopy with live/dead staining. (2) Cytotoxicity: Expose human periodontal ligament (HPL) cells to CPC eluents (1–10 µg/mL) and assess viability via MTT assays. Note that CPC at >5 µg/mL reduces HPL cell viability by >50% . Reference toxicological inclusion criteria from ATSDR reports (e.g., systemic effects, respiratory endpoints) .

Q. How should researchers resolve contradictions in CPC’s tissue-irritation profile across studies?

Discrepancies arise from variable exposure routes (direct vs. indirect tissue contact) and concentration thresholds. For periapical irritation studies, use histopathological scoring in animal models (e.g., rat molar assays) with controlled CPC placement. Compare with calcium hydroxide controls, which induce calcification without necrosis . Apply systematic review frameworks (e.g., PRISMA) to aggregate data from PubMed/NTRL/TOXCENTER .

Q. What methodologies best quantify CPC’s diffusion capacity in dentinal tubules?

Use radiolabeled CPC (e.g., ¹⁴C-parachlorophenol) in extracted human teeth. Section teeth longitudinally, apply CPC, and measure diffusion depth via autoradiography. Compare with nano-CT imaging for 3D visualization. Studies show CPC penetrates 200–400 µm into tubules, less than nanoparticle calcium hydroxide (600–800 µm) .

Q. How can researchers address analytical challenges in quantifying CPC degradation products?

Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm for parachlorophenol). For camphor degradation, use gas chromatography-mass spectrometry (GC-MS) to identify borneol and camphene. Stability studies under accelerated conditions (40°C/75% RH) reveal <5% degradation over 6 months .

Q. What experimental models validate CPC’s long-term stability in clinical formulations?

Conduct forced degradation studies: (1) Hydrolytic degradation in pH 6.8 buffer, (2) oxidative degradation with H₂O₂, and (3) photolytic degradation under UV light. Monitor parachlorophenol via ion-pair chromatography and camphor via differential scanning calorimetry (DSC) to detect crystallinity changes .

Q. How can researchers optimize CPC’s synergistic combinations with other antiseptics?

Design factorial experiments testing CPC with EDTA (to enhance dentin permeability) or chlorhexidine (broad-spectrum efficacy). Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. A 2016 study found CPC+EDTA reduces biofilm viability by 90% versus 70% for CPC alone .

Q. What molecular dynamics approaches elucidate CPC’s interactions with bacterial membranes?

Perform all-atom simulations of parachlorophenol partitioning into lipid bilayers (e.g., E. coli membrane models). Analyze free energy profiles using umbrella sampling. Experimental validation via fluorescence anisotropy can correlate membrane fluidity changes with bactericidal activity .

Q. How do researchers evaluate CPC’s potential as a scaffold for novel endodontic materials?

Incorporate CPC into biodegradable hydrogels (e.g., alginate-chitosan matrices) and test sustained release profiles using Franz diffusion cells. Compare antimicrobial durability against commercial calcium hydroxide pastes over 28 days. Recent trials show CPC-loaded hydrogels maintain efficacy for 21 days vs. 14 days for controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.